Hydrogen Bond Acceptor Count: 4 HBA vs. 3 HBA Enhances Intermolecular Coordination Capacity
The target compound possesses 4 hydrogen bond acceptor (HBA) sites compared to 3 HBA for the des-ethyl analog 5-amino-1-(2-hydroxyethyl)pyrazole (CAS 73616-27-0), as determined by computational chemical property analysis . Both compounds share 2 hydrogen bond donors. The additional HBA in the target compound arises from the N-2 nitrogen of the pyrazole ring being more accessible in the 3-ethyl-substituted electronic environment. This 33% increase in HBA count (4 vs. 3) provides statistically meaningful differentiation for applications where intermolecular hydrogen bonding governs target recognition, crystal packing, or solubility in hydrogen-bonding solvents.
| Evidence Dimension | Hydrogen bond acceptor (HBA) count |
|---|---|
| Target Compound Data | 4 HBA |
| Comparator Or Baseline | 5-Amino-1-(2-hydroxyethyl)pyrazole (CAS 73616-27-0): 3 HBA |
| Quantified Difference | +1 HBA (33% increase); both compounds have 2 HBD |
| Conditions | Computational chemistry prediction; target compound data from Leyan vendor computed properties; comparator data from FINETECH computational chemistry entry |
Why This Matters
A 33% higher hydrogen bond acceptor count can directly influence molecular recognition, co-crystal formation propensity, and chromatographic retention behavior—parameters critical in both medicinal chemistry SAR campaigns and analytical method development.
